

Role of SMARCA2 in SWI/SNF complex in cancer

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An In-depth Technical Guide on the Role of SMARCA2 in the SWI/SNF Complex in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its disruption is a major driver in a significant fraction of human cancers. Mutations in genes encoding SWI/SNF subunits are found in over 20% of all human malignancies, making this complex a focal point for cancer research and therapeutic development.^{[1][2][3]} At the core of the complex are two mutually exclusive ATPase enzymes, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), which provide the motor function for chromatin remodeling.^{[4][5]} While SMARCA4 is frequently inactivated through mutation in a variety of cancers, SMARCA2 mutations are rare.^{[5][6]} This genetic landscape has unveiled a critical vulnerability in SMARCA4-deficient tumors: a dependency on the paralog protein, SMARCA2, for survival. This phenomenon, known as synthetic lethality, has established SMARCA2 as a high-priority therapeutic target. This guide provides a comprehensive overview of the role of SMARCA2 within the SWI/SNF complex, its function in cancer, the therapeutic strategies being employed to target it, and the key experimental protocols used in its study.

The SWI/SNF Chromatin Remodeling Complex

The SWI/SNF complex, first identified in yeast, utilizes the energy from ATP hydrolysis to alter the structure of chromatin.^{[4][7]} This remodeling activity, which includes sliding, ejecting, or

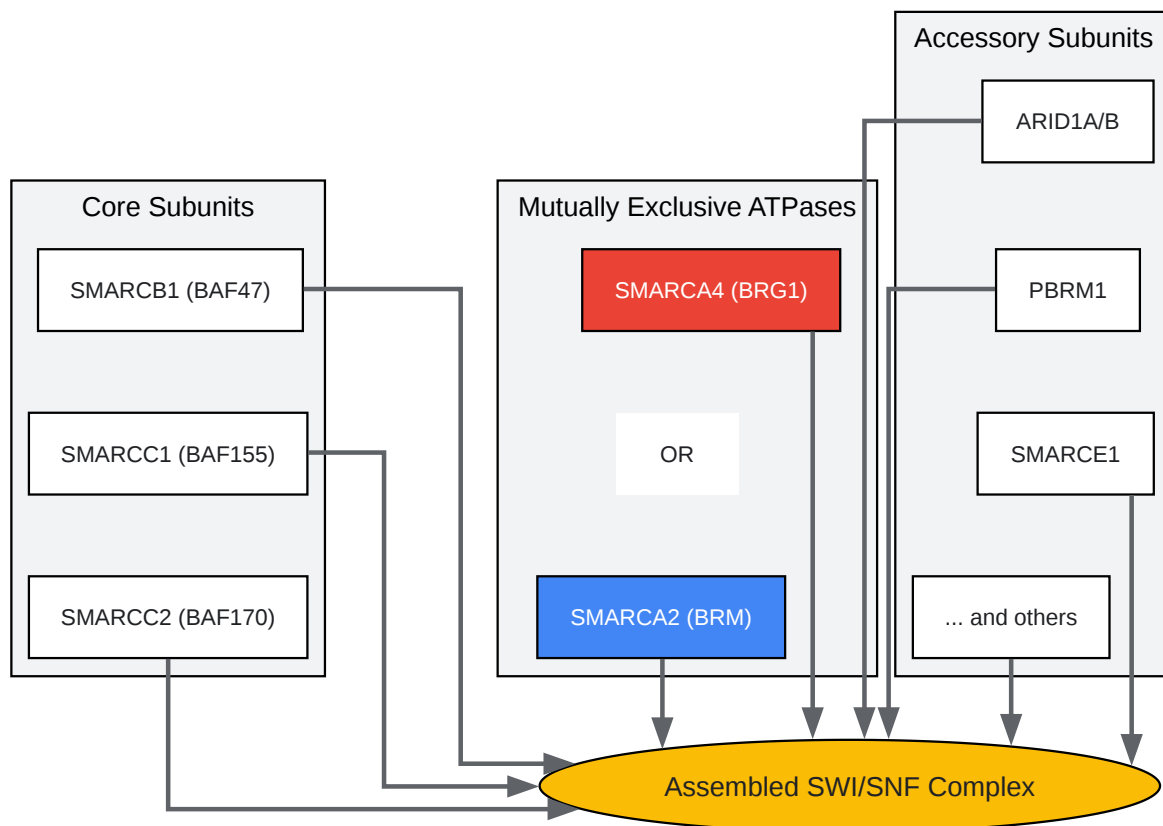
repositioning nucleosomes, is fundamental for regulating gene expression by controlling the access of transcription factors to DNA.[1][8][9]

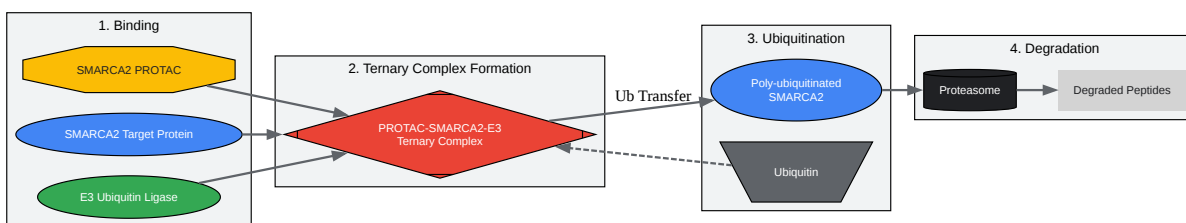
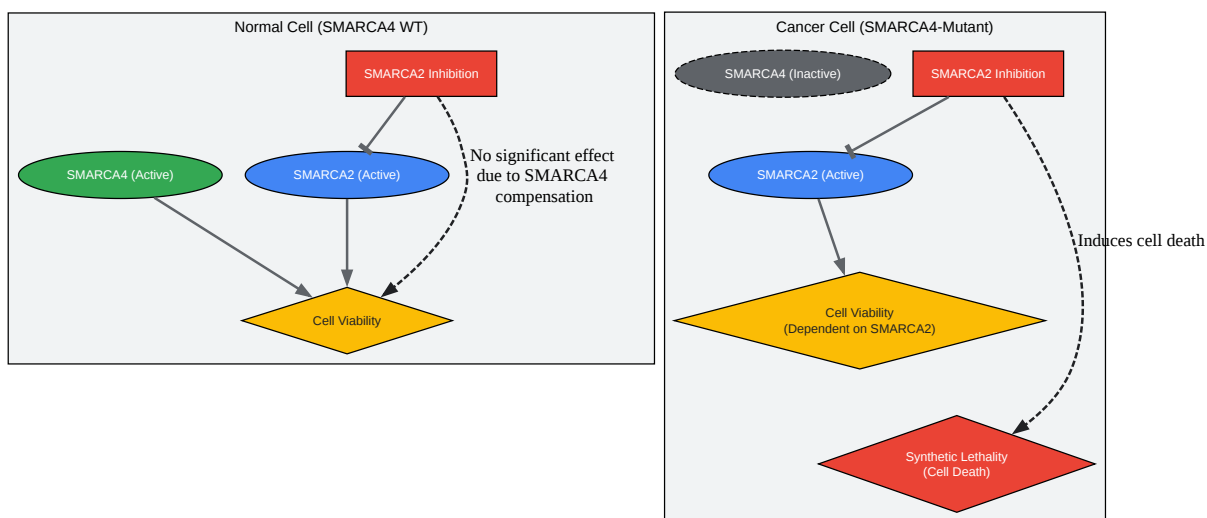
Complex Composition and Variants

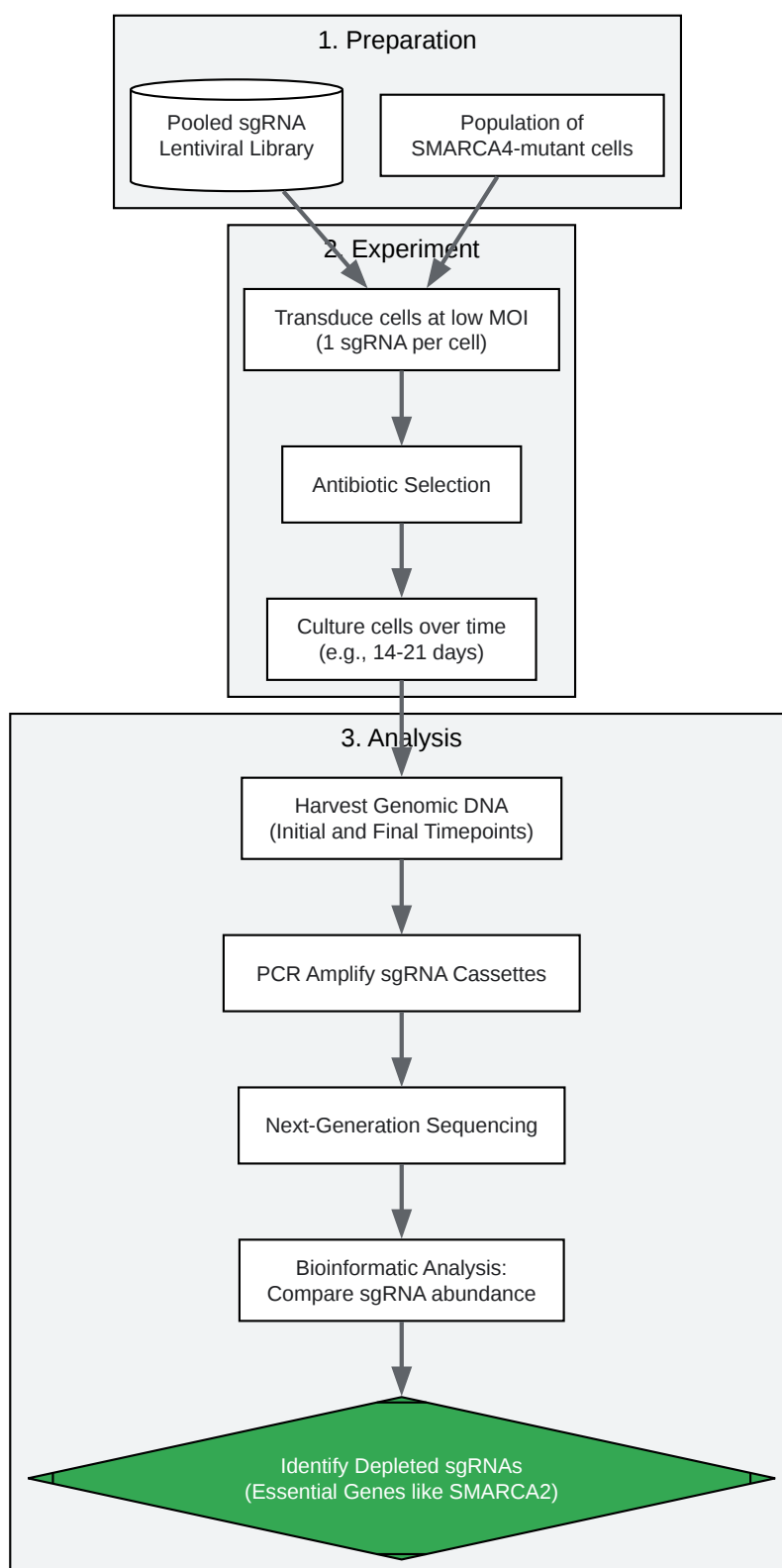
The mammalian SWI/SNF (mSWI/SNF) complexes are large, multi-subunit assemblies.[10] All variants share a set of core subunits but are defined by the presence of specific, mutually exclusive subunits, most notably the catalytic ATPase.[11] The two primary ATPase subunits are:

- SMARCA4 (BRG1): The most frequently mutated subunit of the complex in cancer.[5]
- SMARCA2 (BRM): A close homolog of SMARCA4, sharing approximately 75% protein sequence identity.[5][12]

The presence of either SMARCA4 or SMARCA2, along with other signature subunits like ARID1A/B, defines the specific type of SWI/SNF complex (e.g., cBAF, PBAF), which have distinct functional roles.[11]







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